5-(2,6-Dimethylmorpholin-4-yl)-2-[(2-methylphenoxy)methyl]-1,3-oxazole-4-carbonitrile
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Overview
Description
5-(2,6-Dimethylmorpholin-4-yl)-2-[(2-methylphenoxy)methyl]-1,3-oxazole-4-carbonitrile is a complex organic compound that belongs to the class of oxazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,6-Dimethylmorpholin-4-yl)-2-[(2-methylphenoxy)methyl]-1,3-oxazole-4-carbonitrile typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the oxazole ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the morpholine moiety: This step may involve nucleophilic substitution reactions.
Attachment of the phenoxy group: This can be done through etherification reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:
Use of catalysts: To enhance reaction rates.
Control of temperature and pressure: To ensure optimal reaction conditions.
Purification techniques: Such as crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
5-(2,6-Dimethylmorpholin-4-yl)-2-[(2-methylphenoxy)methyl]-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: Where the compound may be oxidized to form different derivatives.
Reduction: Leading to the formation of reduced analogs.
Substitution: Such as nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Like lithium aluminum hydride or sodium borohydride.
Solvents: Commonly used solvents include dichloromethane, ethanol, and water.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole N-oxides, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: For studying its interactions with biological targets.
Medicine: Potential use as a pharmaceutical agent due to its biological activity.
Industry: Applications in the development of new materials or as intermediates in chemical synthesis.
Mechanism of Action
The mechanism of action of 5-(2,6-Dimethylmorpholin-4-yl)-2-[(2-methylphenoxy)methyl]-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymatic activity.
Receptors: Binding to receptor sites to modulate biological responses.
Pathways: Affecting signaling pathways within cells.
Comparison with Similar Compounds
Similar Compounds
- 5-(2,6-Dimethylmorpholin-4-yl)-2-[(2-chlorophenoxy)methyl]-1,3-oxazole-4-carbonitrile
- 5-(2,6-Dimethylmorpholin-4-yl)-2-[(2-fluorophenoxy)methyl]-1,3-oxazole-4-carbonitrile
Uniqueness
5-(2,6-Dimethylmorpholin-4-yl)-2-[(2-methylphenoxy)methyl]-1,3-oxazole-4-carbonitrile is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to its analogs.
Properties
IUPAC Name |
5-(2,6-dimethylmorpholin-4-yl)-2-[(2-methylphenoxy)methyl]-1,3-oxazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3/c1-12-6-4-5-7-16(12)22-11-17-20-15(8-19)18(24-17)21-9-13(2)23-14(3)10-21/h4-7,13-14H,9-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXUHKKVFLBLWAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=C(N=C(O2)COC3=CC=CC=C3C)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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